molecular formula C17H17F2NO2S B2672132 2-(2,4-Difluorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705516-35-3

2-(2,4-Difluorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2672132
CAS RN: 1705516-35-3
M. Wt: 337.38
InChI Key: SZTRGHHQHIYABV-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Difluorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a thiazepan ring, which is a seven-membered ring with one nitrogen atom and one sulfur atom. The presence of a difluorophenyl group indicates that there are two fluorine atoms attached to a benzene ring. The ethanone group suggests the presence of a carbonyl group (C=O) attached to an ethane backbone .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aromatic furan and phenyl rings, along with the seven-membered thiazepan ring, would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the presence and position of its functional groups. The carbonyl group in the ethanone portion could potentially be involved in nucleophilic addition reactions. The aromatic furan and phenyl rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Fluoro-Boron Complexes and Biocide Applications

Fluorine-containing compounds, such as difluoroboron(III) complexes, have been investigated for their potential as biocides. These compounds, synthesized through the condensation of various ligands including 1-(furan-2-yl)ethanone, have demonstrated growth-inhibiting properties against fungal and bacterial pathogens. This research suggests the applicability of difluorophenyl derivatives in developing new fungicides and bactericides (Saxena & Singh, 1994).

Furan Appended Benzothiazepine Derivatives as Enzyme Inhibitors

The synthesis of furan-derivatised benzothiazepine analogues from 1-(furan-2-yl)ethanone and their evaluation as enzyme inhibitors highlight another area of application. These compounds have shown promising properties as inhibitors of VRV-PL-8a and H+/K+ ATPase, indicating their potential in treating inflammatory disorders while mitigating ulcerogenic side effects associated with NSAIDs (Lokeshwari et al., 2017).

Molecular Docking and Antibacterial Activity

The development of novel synthesized pyrazole derivatives incorporating furan units has been explored, with a focus on their antibacterial activities. The synthesis process involves cyclization reactions and Claisen-Schmidt condensation, leading to compounds with significant efficacy against both Gram-positive and Gram-negative bacteria. This research underscores the therapeutic potential of furan-containing compounds in antibiotic development (Khumar et al., 2018).

Synthesis and Evaluation as Antitubercular Agents

Research on chalcones and acetyl pyrazoline derivatives comprising the furan nucleus has been conducted with a focus on antitubercular activity. These studies offer insights into the synthesis and characterization of compounds with potential applications in combating tuberculosis, demonstrating the broader impact of furan-based compounds in addressing infectious diseases (Bhoot, Khunt, & Parekh, 2011).

Photoinduced Oxidative Annulation

The exploration of photoinduced direct oxidative annulation processes involving furan-2-yl compounds underscores the synthetic versatility of these molecules. Such reactions provide access to highly functionalized polyheterocyclic derivatives, showcasing the potential of furan-based compounds in complex organic synthesis and material science (Zhang et al., 2017).

Mechanism of Action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its interactions with other substances .

properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2S/c18-13-4-3-12(14(19)11-13)10-17(21)20-6-5-16(23-9-7-20)15-2-1-8-22-15/h1-4,8,11,16H,5-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTRGHHQHIYABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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